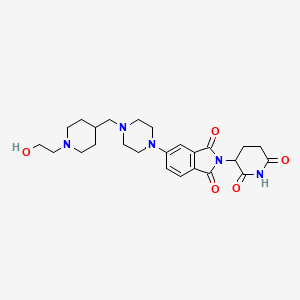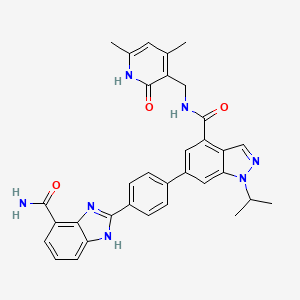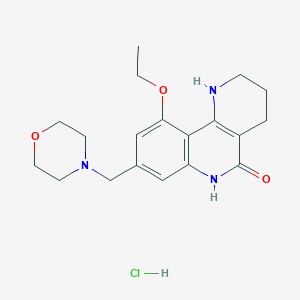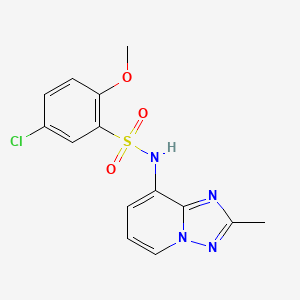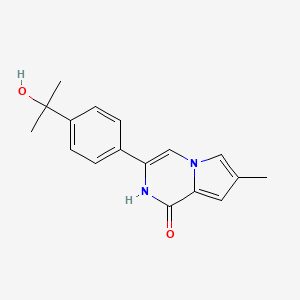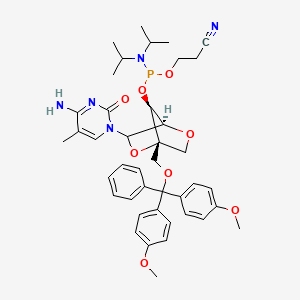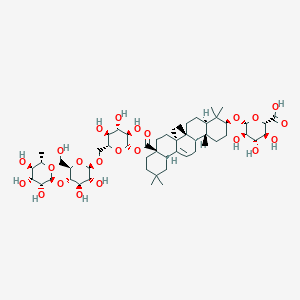
Glycoside ST-J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoside ST-J is a triterpenoid saponin isolated from the plant Anemone flaccida. This compound has garnered significant attention due to its potent antitumor activity, particularly its ability to inhibit the proliferation of HeLa cells . This compound is part of a broader class of natural products known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycoside ST-J typically involves the extraction from natural sources, primarily Anemone flaccida. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: Glycoside ST-J undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the glycosidic moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the triterpenoid backbone, leading to derivatives with different pharmacological properties.
Substitution: Substitution reactions, particularly at the glycosidic linkage, can produce analogs with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often employ nucleophiles such as thiols or amines under mild acidic or basic conditions.
Major Products: The major products formed from these reactions include various glycoside derivatives, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Glycoside ST-J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit HeLa cell proliferation.
Mechanism of Action
The mechanism of action of Glycoside ST-J involves its interaction with cellular targets to induce apoptosis. It primarily affects the mitochondrial pathway, leading to the activation of caspases and subsequent cell death. The compound’s triterpenoid backbone plays a crucial role in its ability to interact with and disrupt cellular membranes, further enhancing its antitumor activity .
Comparison with Similar Compounds
Glycoside ST-K: Another triterpenoid saponin with similar antitumor properties.
Glycoside ST-L: Known for its anti-inflammatory and immunomodulatory activities.
Glycoside ST-M: Exhibits potent antiviral properties.
Uniqueness of Glycoside ST-J: this compound stands out due to its specific ability to inhibit HeLa cell proliferation and induce apoptosis through the mitochondrial pathway. Its unique structural features, particularly the glycosidic linkage and triterpenoid backbone, contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C54H86O23 |
|---|---|
Molecular Weight |
1103.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |
InChI Key |
RJWVNQDEFVAPCR-UAOABQJCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




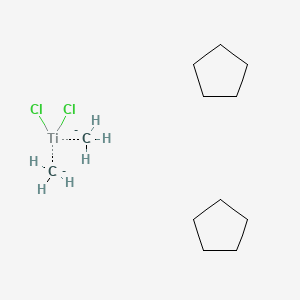
![5-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12386082.png)
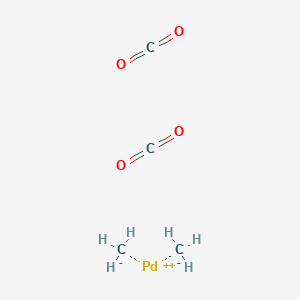
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
